molecular formula C18H15ClN2O4 B1196517 1-(4-chlorophenyl)-4-oxo-5-propoxycinnoline-3-carboxylic acid CAS No. 130561-18-1

1-(4-chlorophenyl)-4-oxo-5-propoxycinnoline-3-carboxylic acid

Cat. No.: B1196517
CAS No.: 130561-18-1
M. Wt: 358.8 g/mol
InChI Key: VFYQJNIDOUTUCX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-oxo-5-propoxycinnoline-3-carboxylic acid is a synthetic organic compound belonging to the cinnoline family. This compound is characterized by its unique structure, which includes a cinnoline core substituted with a 4-chlorophenyl group, a propoxy group, and a carboxylic acid functional group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Scientific Research Applications

1-(4-chlorophenyl)-4-oxo-5-propoxycinnoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-4-oxo-5-propoxycinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cinnoline core, followed by the introduction of the 4-chlorophenyl group through electrophilic aromatic substitution. The propoxy group can be introduced via nucleophilic substitution, and the carboxylic acid functional group is often added through carboxylation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(4-chlorophenyl)-4-oxo-5-propoxycinnoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the carboxylic acid. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-oxo-5-propoxycinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(4-chlorophenyl)-4-oxo-5-propoxycinnoline-3-carboxylic acid can be compared with other cinnoline derivatives and related compounds:

    Similar Compounds: Other cinnoline derivatives with different substituents, such as 1-(4-Chlorophenyl)-4-oxo-5-methoxy-cinnoline-3-carboxylic acid or 1-(4-Chlorophenyl)-4-oxo-5-ethoxy-cinnoline-3-carboxylic acid.

    Uniqueness: The presence of the 4-chlorophenyl group and the propoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

130561-18-1

Molecular Formula

C18H15ClN2O4

Molecular Weight

358.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-oxo-5-propoxycinnoline-3-carboxylic acid

InChI

InChI=1S/C18H15ClN2O4/c1-2-10-25-14-5-3-4-13-15(14)17(22)16(18(23)24)20-21(13)12-8-6-11(19)7-9-12/h3-9H,2,10H2,1H3,(H,23,24)

InChI Key

VFYQJNIDOUTUCX-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC2=C1C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O

Canonical SMILES

CCCOC1=CC=CC2=C1C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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